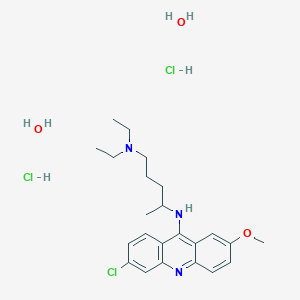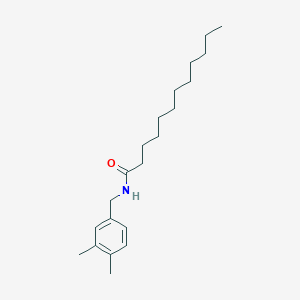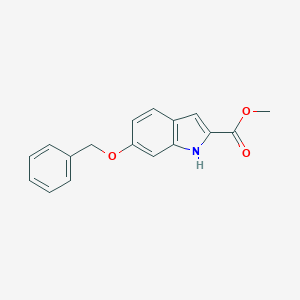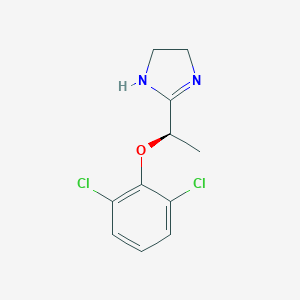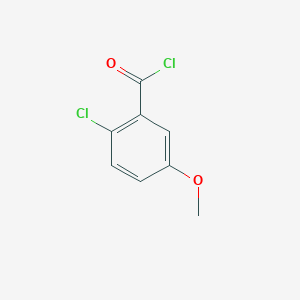
6-Fluoro-2-phenyl-4-quinolinol
Übersicht
Beschreibung
6-Fluoro-2-phenyl-4-quinolinol is a biochemical compound with the molecular formula C15H10FNO and a molecular weight of 239.24 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 6-Fluoro-2-phenyl-4-quinolinol involves several steps. In one method, benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline are reacted in absolute ethanol media. This reaction leads to condensation and cyclization to form an intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate then reacts with various substituted amines to produce the desired products . Another method involves the development of a series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides to target PI3Kα .Molecular Structure Analysis
The molecular structure of 6-Fluoro-2-phenyl-4-quinolinol consists of a quinolinol core with a fluorine atom at the 6-position and a phenyl group at the 2-position .Physical And Chemical Properties Analysis
6-Fluoro-2-phenyl-4-quinolinol has a molecular weight of 239.24 . Its density is 1.269g/cm3, and it has a boiling point of 389.294ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Fluorinated quinolines, such as 6-Fluoro-2-phenyl-4-quinolinol, have been found to exhibit remarkable antibacterial activity . This makes them valuable in the development of new antibiotics, particularly in the face of increasing antibiotic resistance.
Antineoplastic Activity
These compounds have also shown antineoplastic (anti-cancer) activity . This suggests potential applications in cancer treatment, particularly in the development of new chemotherapy drugs.
Antiviral Activity
Fluorinated quinolines have been found to exhibit antiviral activities . This opens up possibilities for the development of new antiviral drugs, which could be particularly valuable in the treatment of diseases caused by viruses.
Enzyme Inhibition
Many synthetic quinolines have been found to inhibit various enzymes . This suggests potential applications in a range of fields, from medicine (where enzyme inhibitors are often used as drugs) to biochemistry (where they can be used as research tools).
Agriculture
A number of fluorinated quinolines have found application in agriculture . While the specific uses of 6-Fluoro-2-phenyl-4-quinolinol in this field are not detailed, it’s possible that it could be used in the development of new pesticides or other agricultural chemicals.
Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals . This suggests potential applications in the field of materials science, particularly in the development of new display technologies.
Safety and Hazards
Wirkmechanismus
Target of Action
6-Fluoro-2-phenyl-4-quinolinol, also known as 6-Fluoro-2-phenyl-1H-quinolin-4-one, is a member of the fluoroquinolone family . Fluoroquinolones are known to target bacterial DNA-gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones, including 6-Fluoro-2-phenyl-4-quinolinol, inhibit the function of DNA-gyrase and topoisomerase IV by stabilizing the enzyme-DNA complex, thereby preventing the resealing of the DNA strands and leading to breaks in the DNA . This interrupts the replication process and leads to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by 6-Fluoro-2-phenyl-4-quinolinol is the DNA replication pathway in bacteria . By inhibiting DNA-gyrase and topoisomerase IV, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This leads to the cessation of DNA synthesis and ultimately bacterial cell death .
Result of Action
The primary result of the action of 6-Fluoro-2-phenyl-4-quinolinol is the inhibition of bacterial growth and replication, leading to bacterial cell death . This makes it potentially useful in the treatment of bacterial infections .
Action Environment
The action of 6-Fluoro-2-phenyl-4-quinolinol, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of divalent cations such as magnesium and calcium can interfere with the absorption of fluoroquinolones, reducing their bioavailability . Additionally, the pH of the environment can affect the solubility and stability of the compound .
Eigenschaften
IUPAC Name |
6-fluoro-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZPWHOKZPODTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429516 | |
| Record name | KUC100229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-phenyl-4-quinolinol | |
CAS RN |
103914-44-9 | |
| Record name | KUC100229 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 103914-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




